

Spectroscopic Profile of 9-Tetradecen-5-olide: A Technical Guide

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Compound of Interest

Compound Name: 9-Tetradecen-5-olide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the flavoring agent **9-Tetradecen-5-olide** (CAS Number: 15456-70-9). Due to the limited availability of directly published spectra, this document synthesizes information from official evaluations and provides general experimental protocols applicable to the analysis of long-chain aliphatic lactones.

Chemical Identity and Physical Properties

Property	Value	Reference
Chemical Name	6-(non-4-en-1-yl)tetrahydro-2H-pyran-2-one	--INVALID-LINK--
Synonym(s)	5-Hydroxy-9-tetradecenoic acid delta-lactone	--INVALID-LINK--
FEMA Number	4448	--INVALID-LINK--
JECFA Number	1997	--INVALID-LINK--
Molecular Formula	C ₁₄ H ₂₄ O ₂	--INVALID-LINK--
Molecular Weight	224.34 g/mol	--INVALID-LINK--
Physical Form	Clear colourless liquid	--INVALID-LINK--
Odor	Strong fatty fruit-like aroma	--INVALID-LINK--
Boiling Point	343-345 °C	--INVALID-LINK--
Refractive Index	1.445-1.472	--INVALID-LINK--
Specific Gravity	0.921-0.952 (20°C)	--INVALID-LINK--
Isomeric Composition	Mixture of isomers: 91-94% cis, 3-4% trans	--INVALID-LINK--

Spectroscopic Data

While specific, authenticated spectra for **9-Tetradecen-5-olide** are not readily available in public databases, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has performed a safety evaluation which includes a Mass Spectrometry (MS) identification test.^[1] The detailed data from this test is expected to be available within the "Compendium of Food Additive Specifications" or the "WHO Food Additives Series" related to the 73rd JECFA meeting.^{[1][2][3][4]}

Mass Spectrometry (MS)

The JECFA specification for **9-Tetradecen-5-olide** indicates that a mass spectrum is used for its identification.^[5] For a molecule with the formula C₁₄H₂₄O₂, the expected molecular ion peak

$[M]^+$ would be at m/z 224. Common fragmentation patterns for long-chain lactones would involve the loss of alkyl chains and rearrangements around the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ^1H and ^{13}C NMR data for **9-Tetradecen-5-olide** are not currently published in readily accessible sources. However, based on the known structure of 6-(non-4-en-1-yl)tetrahydro-2H-pyran-2-one, the following characteristic signals can be predicted:

^1H NMR (Predicted):

- ~5.4 ppm: Multiplet, corresponding to the two vinylic protons ($-\text{CH}=\text{CH}-$).
- ~4.2 ppm: Multiplet, for the proton on the carbon bearing the ester oxygen in the lactone ring ($-\text{O}-\text{CH}-$).
- ~2.5 ppm: Multiplet, for the protons on the carbon alpha to the carbonyl group ($-\text{CH}_2-\text{C}=\text{O}$).
- ~2.0 ppm: Multiplets, for the allylic protons adjacent to the double bond.
- ~1.2-1.8 ppm: A complex series of multiplets for the remaining methylene protons in the aliphatic chains and the lactone ring.
- ~0.9 ppm: Triplet, for the terminal methyl group ($-\text{CH}_3$).

^{13}C NMR (Predicted):

- ~175 ppm: Carbonyl carbon of the lactone.
- ~130 ppm: Vinylic carbons ($-\text{CH}=\text{CH}-$).
- ~80 ppm: Carbon attached to the ester oxygen ($-\text{O}-\text{CH}-$).
- ~30-40 ppm: Carbons alpha to the carbonyl and the double bond.
- ~20-30 ppm: Other methylene carbons in the chains and ring.
- ~14 ppm: Terminal methyl carbon.

Infrared (IR) Spectroscopy

An IR spectrum of **9-Tetradecen-5-olide** would be expected to show the following characteristic absorption bands:

- $\sim 1735\text{-}1750\text{ cm}^{-1}$: A strong absorption band characteristic of the C=O stretching vibration of a six-membered ring lactone (δ -lactone).
- $\sim 3000\text{-}3020\text{ cm}^{-1}$: C-H stretching vibrations for the vinylic hydrogens ($=\text{C-H}$).
- $\sim 2850\text{-}2960\text{ cm}^{-1}$: C-H stretching vibrations for the aliphatic methylene and methyl groups.
- $\sim 1650\text{-}1670\text{ cm}^{-1}$: C=C stretching vibration, which may be weak or of medium intensity.
- $\sim 1150\text{-}1250\text{ cm}^{-1}$: C-O stretching vibration of the ester group.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for long-chain aliphatic lactones are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like lactones in flavor and fragrance chemistry.



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Caption: Workflow for GC-MS analysis of **9-Tetradecen-5-olide**.

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane). An internal standard may be added for quantitative analysis.
- Gas Chromatography (GC):
 - Injector: Split/splitless injector at a temperature of ~250°C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
 - Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy



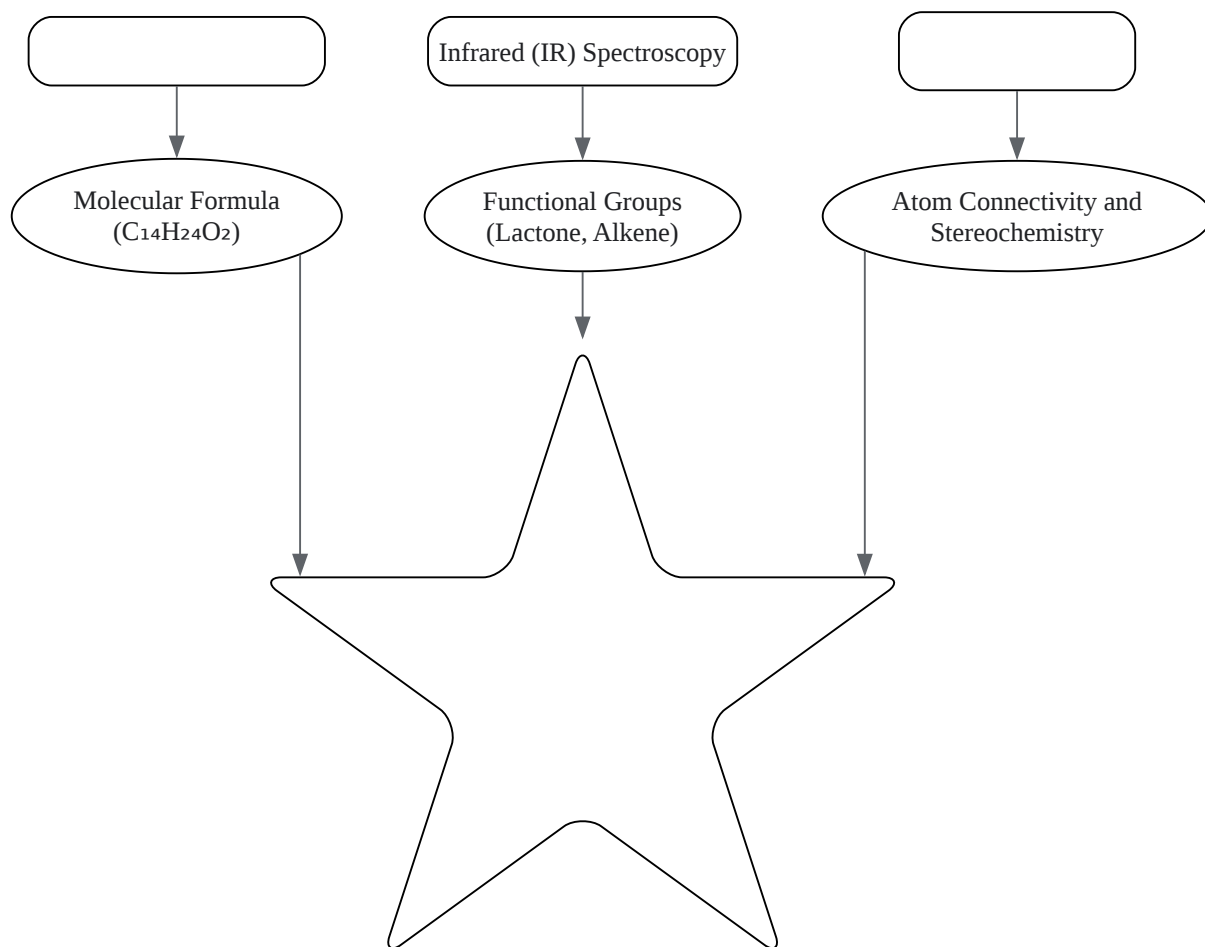
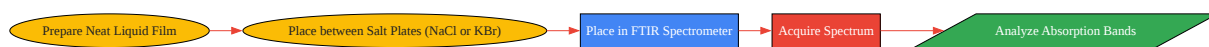
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Caption: General workflow for NMR spectroscopic analysis.

- Sample Preparation: Dissolve approximately 5-10 mg of the purified lactone in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex multiplets.
- Data Acquisition:
 - ^1H NMR: Acquire standard proton spectra.
 - ^{13}C NMR: Acquire proton-decoupled carbon spectra. DEPT experiments (90 and 135) can be used to distinguish between CH, CH_2 , and CH_3 groups.
 - 2D NMR: For complete structural assignment, 2D correlation experiments such as COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation) are invaluable.

Infrared (IR) Spectroscopy



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References

- 1. femaflavor.org [femaflavor.org]
- 2. fao.org [fao.org]
- 3. inchem.org [inchem.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. fao.org [fao.org]
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